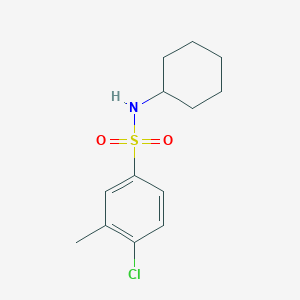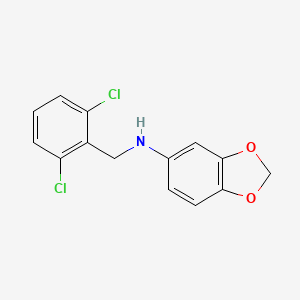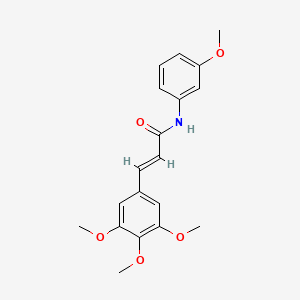
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide, also known as BPN-15606, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BPN-15606 belongs to a class of compounds known as small molecules, which have a wide range of applications in the field of medicine and drug development.
作用機序
The mechanism of action of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by increasing the levels of a neurotransmitter called acetylcholine in the brain. Acetylcholine is involved in several cognitive processes, including memory and learning. By increasing the levels of acetylcholine, 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide may improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and protect against oxidative stress. These effects are thought to be due to the compound's ability to increase the levels of acetylcholine in the brain.
実験室実験の利点と制限
One advantage of using 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide in lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for researchers studying the disease. However, one limitation of using 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide. One area of research could focus on optimizing the synthesis process to make the compound more readily available for use in lab experiments. Another area of research could explore the potential therapeutic applications of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide and its effects on the brain.
合成法
The synthesis of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 3-aminobenzamide with benzoyl chloride to form 3-(benzoylamino)benzamide. This compound is then reacted with 3-pyridinemethylamine to form the final product, 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide. The synthesis of 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide has been the subject of several scientific studies, which have explored its potential therapeutic applications. One area of research has focused on the compound's ability to improve cognitive function in individuals with Alzheimer's disease. Studies have shown that 3-(benzoylamino)-N-(3-pyridinylmethyl)benzamide can improve memory and learning in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-benzamido-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-6-5-11-21-13-15)17-9-4-10-18(12-17)23-20(25)16-7-2-1-3-8-16/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTAUHGFKNJRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(phenylcarbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)







